molecular formula C14H25BO3 B13643328 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13643328
M. Wt: 252.16 g/mol
InChI Key: PYLISWGGGSTWSU-ZHACJKMWSA-N
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Description

2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cyclopentyl ring with a methoxy group, a vinyl group, and a dioxaborolane moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-methoxycyclopentene with a boronic ester precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the vinyl group is introduced via a vinyl halide or triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction conditions are optimized for high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The product is then purified through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts with bases like potassium carbonate and solvents like THF.

Major Products

    Oxidation: Corresponding alcohols.

    Reduction: Alkanes.

    Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners to form new bonds. This process is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1-Methoxycyclopentyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Cyclopentylboronic acid
  • Vinylboronic acid
  • Methoxycyclopentylboronic acid

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring, a methoxy group, a vinyl group, and a dioxaborolane moiety. This structure provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H25BO3

Molecular Weight

252.16 g/mol

IUPAC Name

2-[(E)-2-(1-methoxycyclopentyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO3/c1-12(2)13(3,4)18-15(17-12)11-10-14(16-5)8-6-7-9-14/h10-11H,6-9H2,1-5H3/b11-10+

InChI Key

PYLISWGGGSTWSU-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CCCC2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CCCC2)OC

Origin of Product

United States

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